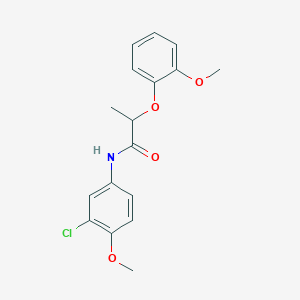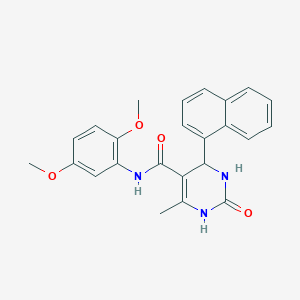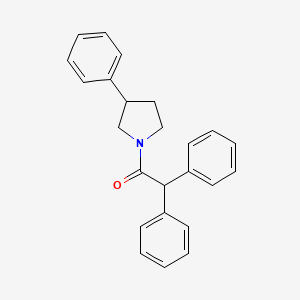
2-(4-morpholinyl)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride
Overview
Description
2-(4-morpholinyl)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is also known as EMD 281014, a selective dopamine D1 receptor agonist, and has been extensively studied for its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride is primarily mediated by its selective agonistic activity towards dopamine D1 receptors. Activation of these receptors leads to the activation of various intracellular signaling pathways such as the cyclic AMP (cAMP) pathway, which ultimately results in the modulation of various physiological processes such as neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its selective agonistic activity towards dopamine D1 receptors. Activation of these receptors leads to the modulation of various physiological processes such as neurotransmitter release, neuronal excitability, and synaptic plasticity. The compound has also been shown to have neuroprotective effects against various neurotoxic insults such as oxidative stress, excitotoxicity, and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-morpholinyl)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride in laboratory experiments include its high selectivity and potency towards dopamine D1 receptors, its potential use as a tool for studying the role of these receptors in various physiological and pathological processes, and its potential therapeutic applications in various neurological disorders. The limitations of using this compound include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to fully understand its pharmacological properties and potential therapeutic uses.
Future Directions
There are several future directions for the research on 2-(4-morpholinyl)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride. These include:
1. Further studies on the pharmacological properties and potential therapeutic uses of this compound in various neurological disorders.
2. Development of novel derivatives of this compound with improved pharmacological properties and reduced toxicity.
3. Studies on the role of dopamine D1 receptors in various physiological and pathological processes using this compound as a tool.
4. Investigation of the potential neuroprotective effects of this compound in various neurodegenerative disorders.
5. Studies on the potential use of this compound as a tool for studying the mechanisms of neurotransmitter release and synaptic plasticity.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been extensively studied for its pharmacological properties and potential therapeutic uses, and future research is needed to fully understand its potential applications and mechanisms of action.
Scientific Research Applications
2-(4-morpholinyl)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In pharmacology, it has been studied for its selective agonistic activity towards dopamine D1 receptors and its potential use as a tool for studying the role of these receptors in various physiological and pathological processes. In neuroscience, it has been investigated for its effects on the release of neurotransmitters such as dopamine, glutamate, and GABA, and its potential use as a neuroprotective agent.
properties
IUPAC Name |
2-morpholin-4-ylethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5.ClH/c17-15(19-10-7-16-5-8-18-9-6-16)14-11-20-12-3-1-2-4-13(12)21-14;/h1-4,14H,5-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQFEJGSFCILKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2COC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(3-bromophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966322.png)
![5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966323.png)
![1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3966331.png)

![2-{4-[(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}isonicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B3966337.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[(5-methoxy-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B3966355.png)

![4-[(benzylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3966366.png)


![ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate](/img/structure/B3966385.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3966400.png)
